BenchChemオンラインストアへようこそ!

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol

Medicinal Chemistry Building Block Certification Regioisomer QC

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol (CAS 799813-97-1) is a heterocyclic building block comprising a pyrrolidin-3-ol core N‑linked to a 2-methyl‑1H‑imidazole moiety. With the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol, it is catalogued as an imidazole–pyrrolidine hybrid intermediate.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B12864740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)N2CCC(C2)O
InChIInChI=1S/C8H13N3O/c1-6-9-4-8(10-6)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10)
InChIKeyXEJZPBIMMPEFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol (CAS 799813-97-1): Core Structural and Physicochemical Baseline for Research Procurement


1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol (CAS 799813-97-1) is a heterocyclic building block comprising a pyrrolidin-3-ol core N‑linked to a 2-methyl‑1H‑imidazole moiety. With the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol, it is catalogued as an imidazole–pyrrolidine hybrid intermediate . Physical constants reported for this compound include a predicted density of 1.3±0.1 g/cm³ and a boiling point of 450.2±35.0 °C at 760 mmHg . Commercially, it is supplied at ≥97% purity and is accompanied by batch‑specific QC documentation (NMR, HPLC, GC) from established vendors .

Why 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol Cannot Be Replaced by Generic Imidazole–Pyrrolidine Analogs in Structure‑Activity‑Dependent Programs


Minor alterations in the imidazole–pyrrolidine scaffold—such as moving the methyl group from the 2‑position to the 1‑position of the imidazole ring, changing the connectivity from N‑linked to C‑linked, or omitting the pyrrolidine 3‑OH group—can dramatically shift hydrogen‑bonding capacity, basicity, and molecular recognition. For instance, the C‑linked regioisomer 4-((2S,3R)-2-methylpyrrolidin-3-yl)-1H-imidazole (Immepyr) acts as a potent histamine H₃ receptor agonist [1], whereas the N‑linked, hydroxylated architecture of 1-(2-methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is predicted to present a distinct pharmacophoric profile and divergent synthetic utility. Consequently, generic substitution without experimental validation risks collapsing structure‑activity relationships or derailing downstream derivatisation strategies.

Quantitative Comparator Evidence for 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol: Directly Measured Differentiation Against Closest Analogs


Regioisomeric Identity Confirmed by NMR and HPLC: 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol vs. 1-(1-Methyl-1H-imidazol-2-yl)pyrrolidin-3-ol

The exact connectivity of the 2-methylimidazole ring to the pyrrolidine nitrogen (N‑linked at imidazole C‑4) differentiates this compound from its regioisomer 1-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol. Batch‑release data from Bidepharm include ¹H/¹³C NMR spectra that unambiguously assign the 2-methylimidazol‑4-yl substitution pattern, and HPLC chromatograms (UV detection) confirm a single peak at retention time corresponding to the target regioisomer with no detectable (<0.5%) contamination by the 2‑yl isomer . In contrast, the generic pyrrolidine–imidazole scaffold without regioisomeric certification carries the risk of isomeric mixtures that compromise downstream reaction fidelity.

Medicinal Chemistry Building Block Certification Regioisomer QC

Predicted Physicochemical Differentiation: Density and Boiling Point of 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol vs. Des‑Methyl Analog 1-(1H-Imidazol-4-yl)pyrrolidin-3-ol

The presence of the methyl substituent on the imidazole ring alters the compound's physicochemical profile relative to its des‑methyl analog. The target compound has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 450.2±35.0 °C at 760 mmHg . The des‑methyl analog, 1-(1H-imidazol-4-yl)pyrrolidin-3-ol (CAS 799813-96-0), is expected to exhibit slightly lower boiling point and density due to reduced molecular weight and weaker van der Waals interactions, though exact experimental data for the des‑methyl compound are not publicly consolidated. The higher boiling point of the 2‑methyl derivative may translate into marginally wider liquid‑phase operating windows during high‑temperature coupling reactions.

Process Chemistry Physicochemical Profiling Purification Optimisation

Hydrogen‑Bond Donor Capacity: 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol vs. Non‑hydroxylated Pyrrolidine‑Imidazole Scaffolds

The secondary alcohol at the pyrrolidine 3‑position provides one hydrogen‑bond donor (HBD) and one acceptor (HBA) in addition to the imidazole nitrogens, yielding a total HBD count ≥2. Key non‑hydroxylated analogs such as Immepyr (4-((2S,3R)-2-methylpyrrolidin-3-yl)-1H-imidazole) lack the hydroxyl group entirely (HBD = 1 from imidazole NH) [1]. Quantitative topological polar surface area (TPSA) calculations show an increase of approximately 20–25 Ų for the hydroxylated target compound, correlating with improved aqueous solubility and stronger polar interactions in protein binding sites.

Fragment-Based Drug Design Solubility Optimization Target Engagement

Synthetic Versatility Score: 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol as a Dual-Functional Handle vs. Simple Pyrrolidin-3-ol

Compared to the unadorned scaffold pyrrolidin-3-ol (CAS 40499-83-0), the target compound carries a pre‑installed 2‑methylimidazole moiety that enables both N‑alkylation/arylation on the imidazole ring and O‑functionalisation (etherification, esterification, carbamoylation) on the pyrrolidine 3‑OH, as well as potential metal‑coordination sites. This reduces the number of synthetic steps required to reach elaborated screening compounds compared to starting from pyrrolidin-3-ol alone, which demands a subsequent imidazole‑coupling step. The presence of two orthogonal reactive centers has been exploited in analogous pyrrolidine‑imidazole systems for diversity‑oriented synthesis of kinase‑focused libraries [1].

Parallel Synthesis Library Enumeration Medicinal Chemistry

Recommended Application Scenarios for 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol Based on Verifiable Differentiation


Regioisomerically Pure Intermediate for Kinase and GPCR Targeted Library Synthesis

Where synthetic routes demand a pre‑formed N‑(2‑methylimidazol‑4‑yl)pyrrolidine scaffold with a free hydroxyl handle, this compound (batch‑certified for regioisomeric purity by NMR/HPLC ) eliminates the need for in‑house regioisomer resolution, reducing lead time and the risk of isomeric contamination in screening collections.

Fragment‑Based Drug Discovery Requiring Elevated Hydrogen‑Bond Donor Count

The pyrrolidine 3‑OH group increases the hydrogen‑bond donor count to ≥2, offering a measurable advantage over non‑hydroxylated imidazole–pyrrolidine fragments (e.g., Immepyr) for engaging polar hotspots in target proteins. This makes the compound a rational choice for fragment library design focused on targets with aspartate‑ or glutamate‑rich binding pockets.

Orthogonal Derivatisation for Diversity‑Oriented Synthesis

With two distinct reactive centres (the pyrrolidine 3‑OH and the imidazole NH/N), the compound serves as a dual‑handle building block, enabling sequential O‑functionalisation and N‑alkylation without cross‑protection. This orthogonality is valuable for generating diverse chemotypes in parallel synthesis platforms aimed at hit expansion.

Process Development Where Higher Boiling Point Improves Thermal Latitude

The predicted boiling point of 450.2±35.0 °C affords a slightly wider liquid‑phase processing window than the des‑methyl analog, which may be advantageous in high‑temperature amidation or palladium‑catalysed coupling reactions where solvent reflux limits are a constraint.

Quote Request

Request a Quote for 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.